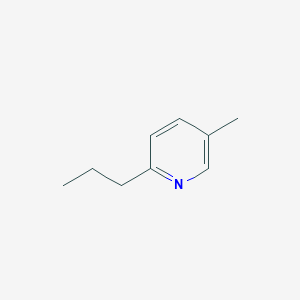
4-Chloro-1,6-naphthyridine 6-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1,6-naphthyridine 6-oxide is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,6-naphthyridine 6-oxide typically involves the chlorination of 1,6-naphthyridine followed by oxidation. One common method is the reaction of 1,6-naphthyridine with thionyl chloride to introduce the chlorine atom at the 4-position. The resulting 4-chloro-1,6-naphthyridine is then oxidized using hydrogen peroxide or a similar oxidizing agent to form the 6-oxide derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and oxidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-1,6-naphthyridine 6-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex derivatives.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Higher oxidation states of the naphthyridine ring.
Reduction: 4-Chloro-1,6-naphthyridine 6-hydroxide.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1,6-naphthyridine 6-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-1,6-naphthyridine 6-oxide involves its interaction with various molecular targets. The chlorine atom and oxide group enhance its ability to bind to specific enzymes and receptors. This binding can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1,6-Naphthyridine: The parent compound without the chlorine and oxide groups.
4-Chloro-1,6-naphthyridine: Lacks the oxide group.
1,6-Naphthyridine 6-oxide: Lacks the chlorine atom.
Comparison: 4-Chloro-1,6-naphthyridine 6-oxide is unique due to the presence of both the chlorine atom and the oxide groupThe chlorine atom increases its electrophilicity, while the oxide group provides additional sites for chemical modification and interaction with biological targets .
Eigenschaften
Molekularformel |
C8H5ClN2O |
|---|---|
Molekulargewicht |
180.59 g/mol |
IUPAC-Name |
4-chloro-6-oxido-1,6-naphthyridin-6-ium |
InChI |
InChI=1S/C8H5ClN2O/c9-7-1-3-10-8-2-4-11(12)5-6(7)8/h1-5H |
InChI-Schlüssel |
USFIPKISRFEHFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C=C[N+](=CC2=C1Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



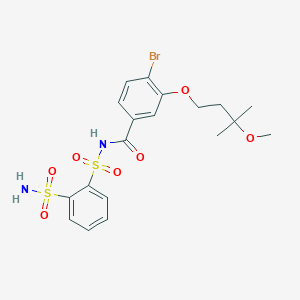
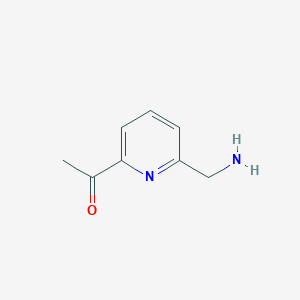


![2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine](/img/structure/B13932727.png)
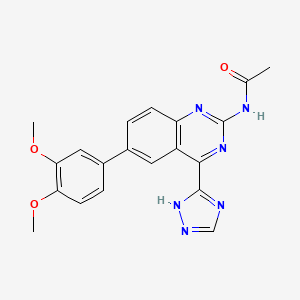
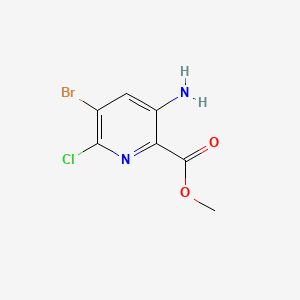



![6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl](/img/structure/B13932767.png)
